molecular formula C10H8ClFO2 B15279622 (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15279622
M. Wt: 214.62 g/mol
InChI Key: RNQXIRVGVKKDHI-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a 3-chloro-5-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid: Differing in stereochemistry, this compound may exhibit different biological activities.

    (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid: Variation in the position of the fluorine atom can affect the compound’s reactivity and properties.

    (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-methanol: The presence of a methanol group instead of a carboxylic acid group can lead to different chemical and biological behaviors.

Uniqueness

The uniqueness of (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

(1R,2R)-2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1

InChI Key

RNQXIRVGVKKDHI-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Cl)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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